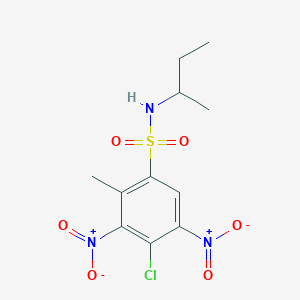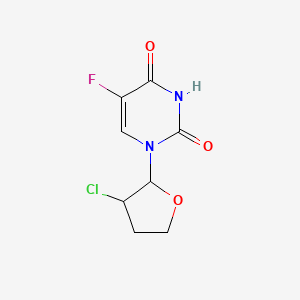
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorooxolan ring and a fluoropyrimidine moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
The synthesis of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorooxolan Ring: The initial step involves the chlorination of oxolan-2-yl derivatives under controlled conditions to introduce the chlorine atom at the desired position.
Introduction of the Fluoropyrimidine Moiety: The next step involves the coupling of the chlorooxolan intermediate with a fluoropyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the chlorine atom is replaced by the fluoropyrimidine group.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
化学反応の分析
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the oxolan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the oxolan ring and formation of corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
作用機序
The mechanism of action of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in rapidly dividing cells. This makes the compound a potential candidate for anticancer therapies. Additionally, the chlorooxolan ring may interact with other cellular components, contributing to its overall biological activity.
類似化合物との比較
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety. it lacks the chlorooxolan ring, which may contribute to different pharmacokinetic properties.
3-Chlorooxolan-2-yl derivatives: Compounds with similar oxolan rings but different substituents, which may exhibit varying chemical and biological activities.
Fluoropyrimidine analogs: Other compounds containing fluoropyrimidine groups, which are studied for their potential therapeutic applications.
The uniqueness of this compound lies in the combination of the chlorooxolan ring and the fluoropyrimidine moiety, which imparts distinct chemical properties and potential biological activities.
特性
CAS番号 |
63883-04-5 |
|---|---|
分子式 |
C8H8ClFN2O3 |
分子量 |
234.61 g/mol |
IUPAC名 |
1-(3-chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8ClFN2O3/c9-4-1-2-15-7(4)12-3-5(10)6(13)11-8(12)14/h3-4,7H,1-2H2,(H,11,13,14) |
InChIキー |
AAHZYBLNBHHSRG-UHFFFAOYSA-N |
正規SMILES |
C1COC(C1Cl)N2C=C(C(=O)NC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


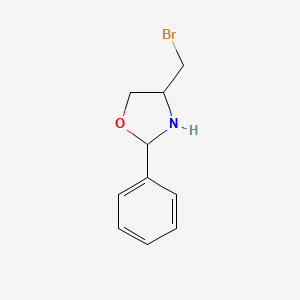
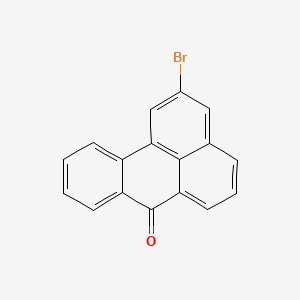

![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
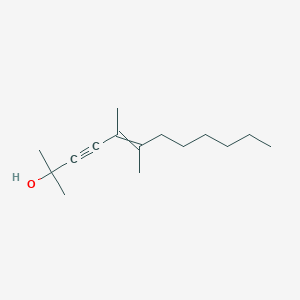
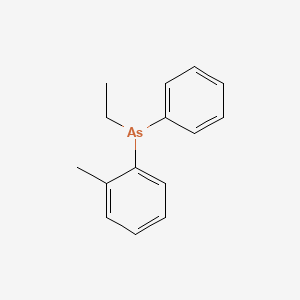
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
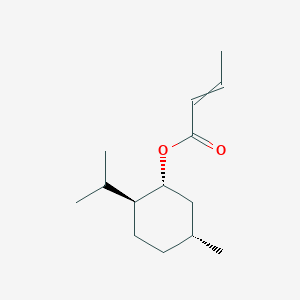
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
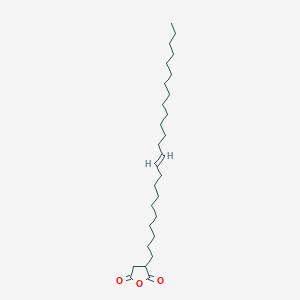

![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
